MRE-269

Vue d'ensemble

Description

MRE-269, également connu sous le nom d'ACT-333679, est un prod médicament agoniste du récepteur de la prostacycline à administration orale et à action prolongée. C'est un métabolite actif du Sélexipag et il est principalement utilisé pour le traitement de l'hypertension artérielle pulmonaire. This compound agit comme un agoniste sélectif du récepteur de la prostacycline, induisant la vasodilatation et augmentant les niveaux d'adénosine monophosphate cyclique dans les cellules musculaires lisses artérielles pulmonaires humaines .

Applications De Recherche Scientifique

MRE-269 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study prostacyclin receptor agonists and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and vasodilation mechanisms.

Medicine: Primarily used in the treatment of pulmonary arterial hypertension, with ongoing research into its potential for other cardiovascular conditions.

Industry: Utilized in the development of new therapeutic agents targeting prostacyclin receptors

Mécanisme D'action

Target of Action

MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .

Biochemical Pathways

The activation of the IP receptor by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .

Pharmacokinetics

Selexipag, the prodrug of this compound, is rapidly absorbed and hydrolyzed in vivo to form this compound . At steady state, the respective mean elimination half-life of Selexipag and this compound was found to be between 0.8 and 2.5 hours .

Result of Action

The activation of the IP receptor by this compound leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, this compound has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vasorelaxant effects of this compound on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of this compound.

Analyse Biochimique

Biochemical Properties

MRE-269 plays a crucial role in biochemical reactions by selectively binding to the IP receptor. This interaction leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells . The elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various target proteins, leading to vasodilation and inhibition of platelet aggregation . This compound’s selectivity for the IP receptor over other prostacyclin receptors, such as EP3, minimizes off-target effects and enhances its therapeutic efficacy .

Cellular Effects

This compound exerts significant effects on various cell types, particularly smooth muscle cells and endothelial cells. In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibits cell proliferation by increasing the activity of genes such as ID1 and ID3, which are involved in controlling cell growth . Additionally, this compound reduces the production of pro-inflammatory cytokines and oxidative stress markers, thereby protecting cells from damage . The compound also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a pivotal role in regulating vascular tone and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to the IP receptor, a G protein-coupled receptor (GPCR), and activates it . This activation triggers the dissociation of the Gs protein subunit, which then stimulates adenylate cyclase to produce cAMP . The increased cAMP levels activate PKA, leading to the phosphorylation of downstream targets that mediate vasodilation and anti-proliferative effects . The structural features of this compound, such as its high affinity for the IP receptor, contribute to its potent and selective action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long half-life, maintaining near-peak plasma concentrations for over eight hours in animal models . Studies have shown that this compound provides sustained neuroprotection and improves neurological outcomes in stroke models, with significant reductions in infarct volume observed up to three weeks post-treatment . Additionally, this compound’s stability and prolonged action make it a valuable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat stroke model, a dosage of 0.25 mg/kg administered intravenously significantly reduced infarct volume and improved locomotor and somatosensory functions . . The compound’s efficacy and safety profile at various dosages highlight its potential for therapeutic use in different pathological conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the IP receptor . The activation of this receptor leads to increased cAMP production, which modulates various metabolic processes, including glucose and lipid metabolism . Additionally, this compound’s anti-proliferative effects on PASMCs are mediated by the upregulation of ID1 and ID3 genes, which are crucial regulators of cell growth and differentiation . The compound’s role in these metabolic pathways underscores its potential for treating metabolic disorders and vascular diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . The compound’s high affinity for the IP receptor facilitates its targeted delivery to vascular tissues, where it exerts its vasodilatory and anti-proliferative effects . Additionally, this compound’s distribution within the body is influenced by its pharmacokinetic properties, including its long half-life and stability . These characteristics ensure sustained therapeutic effects and efficient targeting of pathological sites.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the IP receptor, which is predominantly expressed on the surface of endothelial cells and smooth muscle cells . Upon binding to the receptor, this compound activates intracellular signaling pathways that modulate various cellular functions . The compound’s localization to specific cellular compartments, such as the plasma membrane and cytoplasm, is crucial for its activity and therapeutic efficacy

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MRE-269 implique plusieurs étapes, en commençant par les dérivés de pyrazine appropriésLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer le rendement et la pureté souhaités du produit .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

MRE-269 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent généralement l'utilisation de catalyseurs et de températures contrôlées.

Principaux produits

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur de la prostacycline et leurs interactions.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les mécanismes de vasodilatation.

Médecine : Principalement utilisé dans le traitement de l'hypertension artérielle pulmonaire, avec des recherches en cours sur son potentiel pour d'autres affections cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la prostacycline

Mécanisme d'action

This compound exerce ses effets en agonisant sélectivement le récepteur de la prostacycline (récepteur IP). Cette activation entraîne une augmentation des niveaux d'adénosine monophosphate cyclique, ce qui entraîne une vasodilatation et une réduction de la pression artérielle pulmonaire. Les cibles moléculaires comprennent le récepteur de la prostacycline et les voies de signalisation associées, qui jouent un rôle crucial dans la régulation du tonus vasculaire et du flux sanguin .

Comparaison Avec Des Composés Similaires

Composés similaires

Époprostenol : Un analogue de la prostacycline utilisé à des fins thérapeutiques similaires.

Iloprost : Un autre analogue de la prostacycline ayant des effets vasodilatateurs similaires.

Tréprostinil : Un analogue de la prostacycline utilisé dans le traitement de l'hypertension artérielle pulmonaire.

Unicité du MRE-269

This compound est unique en raison de sa disponibilité par voie orale et de sa nature à action prolongée, ce qui le distingue des autres analogues de la prostacycline qui nécessitent souvent une administration intraveineuse ou par inhalation. Son agonisme sélectif du récepteur de la prostacycline et son profil pharmacocinétique favorable en font un agent thérapeutique précieux .

Propriétés

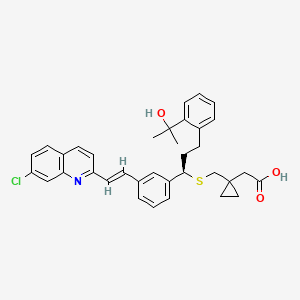

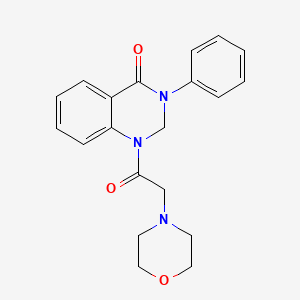

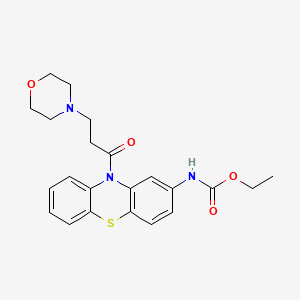

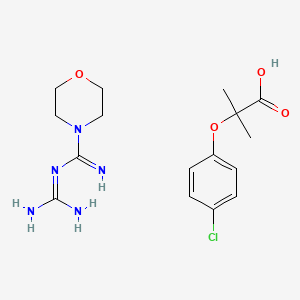

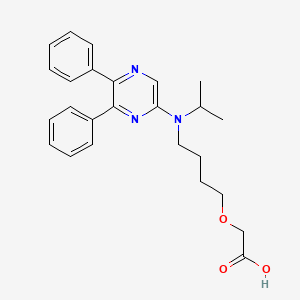

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMKCBWYCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153092 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475085-57-5 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACT-333679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACT-333679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.